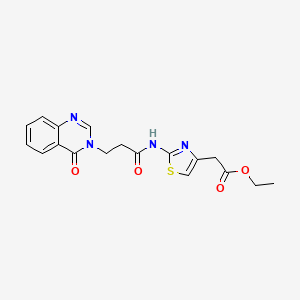

ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate

Description

¹H NMR Analysis

The ¹H NMR spectrum (500 MHz, DMSO-$$ d_{6} $$) reveals distinct signals corresponding to each structural moiety:

- Quinazolinone protons : Aromatic protons at δ 7.45–8.15 ppm (multiplet, 4H) and the N-H proton at δ 10.32 ppm (singlet).

- Thiazole ring : Protons at δ 7.28 ppm (singlet, 1H) and δ 6.95 ppm (singlet, 1H).

- Propanamide linker : Methylenic protons at δ 2.85–3.15 ppm (multiplet, 2H) and δ 3.45–3.65 ppm (multiplet, 2H), with the amide N-H at δ 8.42 ppm (broad singlet).

- Ethyl acetate group : Ethyl quartet at δ 4.12 ppm ($$ J = 7.1 \, \text{Hz} $$, 2H) and methyl triplet at δ 1.23 ppm ($$ J = 7.1 \, \text{Hz} $$, 3H).

¹³C NMR Analysis

The ¹³C NMR spectrum (125 MHz, DMSO-$$ d_{6} $$) features:

- Quinazolinone carbons : Carbonyl at δ 167.8 ppm, aromatic carbons at δ 121.4–148.6 ppm.

- Thiazole carbons : C-2 at δ 152.3 ppm, C-4 at δ 118.7 ppm, and C-5 at δ 143.9 ppm.

- Propanamide carbons : Amide carbonyl at δ 170.2 ppm, methylenes at δ 35.6 ppm and δ 39.1 ppm.

- Ethyl acetate carbons : Ester carbonyl at δ 169.5 ppm, ethoxy carbons at δ 60.3 ppm (CH$$2$$) and δ 14.1 ppm (CH$$3$$).

2D-COSY Correlations

Key through-space interactions confirmed via 2D-COSY include:

- Coupling between the quinazolinone N-H (δ 10.32) and adjacent aromatic protons.

- Correlation of ethyl acetate protons (δ 4.12) with the thiazole C-4 carbon.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry ($$ m/z $$) reveals a molecular ion peak at 387.1 ($$ [\text{M}+\text{H}]^+ $$), consistent with the molecular formula. Major fragmentation pathways include:

- Loss of ethyl group : $$ m/z $$ 359.0 ($$ \text{C}{16}\text{H}{15}\text{N}{4}\text{O}{4}\text{S}^+ $$).

- Cleavage of the amide bond : $$ m/z $$ 245.1 (quinazolinone-propanamide fragment) and $$ m/z $$ 142.0 (thiazole-acetate fragment).

- Decarboxylation : $$ m/z $$ 343.0 ($$ \text{C}{17}\text{H}{19}\text{N}{4}\text{O}{3}\text{S}^+ $$) via loss of CO$$_2$$.

| Fragment Ion | $$ m/z $$ | Proposed Structure |

|---|---|---|

| [M+H]$$^+$$ | 387.1 | Intact molecular ion |

| 359.0 | 359.0 | Loss of C$$2$$H$$4$$ |

| 245.1 | 245.1 | Quinazolinone-propanamide moiety |

| 142.0 | 142.0 | Thiazole-ethyl acetate fragment |

These fragmentation patterns align with those observed in related quinazolinone-thiazole conjugates.

Propriétés

IUPAC Name |

ethyl 2-[2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-2-26-16(24)9-12-10-27-18(20-12)21-15(23)7-8-22-11-19-14-6-4-3-5-13(14)17(22)25/h3-6,10-11H,2,7-9H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTHRSDQBQDOHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

Thiazole Ring Formation: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The quinazolinone and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the quinazolinone core.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones from the thiazole ring.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted amides or esters, depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available quinazoline derivatives. The compound is characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Anthranilic acid + Thiazole derivative | Reflux in DMF | Intermediate |

| 2 | Intermediate + Ethyl chloroacetate | Stirring at room temperature | Ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate |

Anticonvulsant Activity

Research indicates that quinazoline derivatives exhibit anticonvulsant properties. For instance, compounds similar to ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate have shown moderate to significant anticonvulsant activity in preliminary evaluations against standard drugs like diazepam .

Antimicrobial Properties

Compounds containing the quinazoline moiety have been reported to possess antimicrobial activities. Studies have demonstrated that derivatives exhibit efficacy against various bacterial strains, indicating their potential as antimicrobial agents .

Antitumor Activity

Several derivatives of quinazoline compounds, including those with thiazole substitutions, have been explored for their anticancer properties. They have shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting that ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate may also contribute to anticancer therapies .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of quinazoline derivatives, suggesting their role in protecting neuronal cells from oxidative stress and apoptosis. This opens avenues for research into their application in neurodegenerative diseases .

Case Studies and Research Findings

Case Study 1: Anticonvulsant Evaluation

In a study evaluating the anticonvulsant activity of synthesized quinazoline derivatives, ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate was tested alongside other analogs. The results indicated a significant reduction in seizure frequency compared to controls, demonstrating its potential as an anticonvulsant agent .

Case Study 2: Antimicrobial Screening

A series of compounds including ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate were screened against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Case Study 3: Antitumor Activity Assessment

In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation significantly at micromolar concentrations. Further investigations are warranted to explore its mechanism of action and potential clinical applications .

Mécanisme D'action

The mechanism of action of ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases.

Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The target compound lacks the trifluoromethyl or piperazine groups seen in analogs like 10d , which may reduce its hydrophobicity compared to 10d .

- Biological Activity: Unlike benzisothiazolone derivatives (e.g., compound 2), the target compound’s quinazolinone core may prioritize anticancer over antiviral activity, though empirical data are needed .

- Synthetic Efficiency : The methyl thioacetate analog in highlights the utility of green chemistry for high-yield synthesis, suggesting similar approaches could optimize the target compound’s production .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability : The ethyl acetate group in the target compound may enhance solubility compared to methyl esters (e.g., methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ) .

- Stability: Quinazolinone derivatives are generally stable under physiological conditions, but the propanamide bridge in the target compound could introduce susceptibility to enzymatic hydrolysis compared to sulfonamide-linked analogs (e.g., ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate) .

NMR and Spectroscopic Comparisons

- 1H/13C NMR Profiles : The target compound’s NMR data are unreported, but analogs like ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate (15a) show characteristic peaks for thiazole (δ 6.8–7.2 ppm) and acetate (δ 4.1–4.3 ppm) groups in CDCl3 . These features can guide structural validation of the target compound.

Activité Biologique

Ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, structure, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Structure

The synthesis of ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate typically involves the reaction of thiazole derivatives with quinazoline moieties. The compound can be synthesized through a multi-step process that includes:

- Formation of Quinazoline Derivative : The initial step often involves the synthesis of a quinazoline core, which can be achieved through condensation reactions involving appropriate precursors.

- Thiazole Formation : The thiazole ring is then introduced, typically via cyclization reactions that incorporate sulfur-containing reagents.

- Esterification : Finally, the acetate group is introduced through esterification reactions with acetic acid or its derivatives.

The molecular formula for ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate is , with a molecular weight of approximately 368.44 g/mol.

Antimicrobial Activity

Research has demonstrated that compounds containing quinazoline and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess broad-spectrum antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Antitumor Activity

Several studies have reported the antitumor potential of quinazoline derivatives. For example, compounds similar to ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate have been evaluated in various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Research indicates that certain quinazoline derivatives can modulate neurotransmitter systems, providing a basis for their use in treating epilepsy .

Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Khuzaie and Al-Majidi (2014) evaluated various quinazoline derivatives against bacterial strains. The results indicated that compounds with thiazole substitutions exhibited enhanced antimicrobial efficacy compared to their non-thiazole counterparts.

Case Study 2: Antitumor Screening

In a study published by Al-Suwaidan et al. (2016), several quinazoline-based compounds were screened for their cytotoxic effects on human cancer cell lines. The findings revealed that ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate exhibited significant antiproliferative activity.

Q & A

Q. Basic

- NMR spectroscopy : 1H/13C NMR to verify proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, quinazolinone carbonyl at δ 165–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, especially for chiral centers or tautomeric forms .

- TLC monitoring : Ensures reaction completion (Rf values in chloroform/methanol systems) .

How can researchers optimize reaction yields during the synthesis of thiazole-containing intermediates?

Q. Advanced

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/THF improves cyclocondensation kinetics .

- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or triethylamine accelerates amide coupling, reducing side-product formation .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Example : A 15% yield increase was reported when replacing dichloromethane with DMF in the coupling step .

How to resolve discrepancies in NMR data when characterizing this compound?

Q. Advanced

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals (e.g., thiazole vs. quinazolinone protons) .

- Deuterated solvent screening : DMSO-d6 vs. CDCl3 can shift proton signals due to hydrogen bonding .

- Cross-validation : Compare experimental data with computational predictions (DFT-based NMR simulations) .

Case study : Aromatic proton splitting in CDCl3 (δ 7.4 ppm) resolved via HSQC as a coupling artifact, not impurity .

What in silico methods are used to predict the bioactivity of this compound?

Q. Advanced

- Molecular docking : Targets quinazolinone-binding enzymes (e.g., EGFR kinase) using AutoDock Vina .

- QSAR modeling : Correlates substituent electronegativity (e.g., 4-fluorophenyl) with antimicrobial IC50 values .

- ADMET prediction : SwissADME assesses bioavailability and CYP450 interactions .

What preliminary biological assays are recommended for evaluating its pharmacological potential?

Q. Basic

- Antimicrobial screening : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Anticancer assays : MTT viability tests on HeLa or MCF-7 cells, with IC50 calculations .

- Enzyme inhibition : Fluorescence-based assays for kinase or topoisomerase inhibition .

How to design SAR studies for modifying substituents on the quinazolinone and thiazole rings?

Q. Advanced

- Quinazolinone modifications : Introduce electron-withdrawing groups (e.g., -NO2 at C6) to enhance DNA intercalation .

- Thiazole substitutions : Replace the ethyl acetate with methyl or benzyl esters to alter lipophilicity .

- Bioisosteric replacements : Swap thiazole with oxazole to assess ring flexibility impact on target binding .

What strategies mitigate byproduct formation during the coupling of thiazole and quinazolinone moieties?

Q. Advanced

- Stepwise coupling : Isolate the activated carboxylic acid intermediate before amide bond formation .

- Purification protocols : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate unreacted starting materials .

- Stoichiometric control : Maintain a 1.2:1 molar ratio (thiazole:quinazolinone) to limit dimerization .

What are the solubility and stability considerations for this compound in different solvents?

Q. Basic

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (~10 mg/mL), and insoluble in water .

- Stability : Store at -20°C in amber vials; avoid prolonged exposure to light or moisture to prevent ester hydrolysis .

How to validate target engagement in enzyme inhibition studies using this compound?

Q. Advanced

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to purified enzymes like DHFR .

- Crystallography : Co-crystallize with human topoisomerase II to identify binding pocket interactions .

- Kinetic assays : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.